N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

CAS No.: 477860-33-6

Cat. No.: VC3420088

Molecular Formula: C16H12ClFN2O3S2

Molecular Weight: 398.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477860-33-6 |

|---|---|

| Molecular Formula | C16H12ClFN2O3S2 |

| Molecular Weight | 398.9 g/mol |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carbothioamide |

| Standard InChI | InChI=1S/C16H12ClFN2O3S2/c1-20-13-5-3-2-4-10(13)14(21)15(25(20,22)23)16(24)19-9-6-7-12(18)11(17)8-9/h2-8,21H,1H3,(H,19,24) |

| Standard InChI Key | LXMFPEBNMMSROW-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=S)NC3=CC(=C(C=C3)F)Cl)O |

| Canonical SMILES | CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=S)NC3=CC(=C(C=C3)F)Cl)O |

Introduction

Chemical Identity and Structural Composition

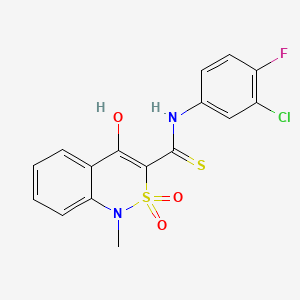

N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide represents a specialized chemical entity within the larger benzothiazine class of compounds. This molecule possesses a distinctive chemical signature with several key structural components that contribute to its potential biological properties and chemical reactivity.

The compound features a benzothiazine core structure, which consists of a benzene ring fused with a thiazine heterocyclic system. This fundamental scaffold is further modified with several functional groups, including a hydroxyl group at position 4, a methyl substituent at nitrogen position 1, and a carbothioamide group at position 3. The compound also incorporates a 3-chloro-4-fluorophenyl moiety attached to the nitrogen atom of the carbothioamide group, creating a structurally intricate molecule with multiple potential sites for chemical interaction and biological activity.

The presence of both electron-donating and electron-withdrawing groups within the molecular framework creates a complex electronic distribution that influences the compound's chemical behavior. Additionally, the compound contains two sulfur atoms in different oxidation states—one as part of the thioamide group and another within the dioxo-benzothiazine system—further contributing to its unique chemical profile.

Chemical Identification Parameters

The compound is cataloged with specific identifiers that facilitate its tracking and referencing in chemical databases and research literature. These identification parameters provide standardized ways to locate and reference the compound across different research platforms and regulatory systems.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 477860-33-6 |

| Molecular Formula | C16H12ClFN2O3S2 |

| Molecular Weight | 398.9 g/mol |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carbothioamide |

| Standard InChI | InChI=1S/C16H12ClFN2O3S2/c1-20-13-5-3-2-4-10(13)14(21)15(25(20,22)23)16(24)19-9-6-7-12(18)11(17)8-9/h2-8,21H,1H3,(H,19,24) |

| Standard InChIKey | LXMFPEBNMMSROW-UHFFFAOYSA-N |

| PubChem Compound ID | 135501753 |

Structural Features and Molecular Architecture

The molecular architecture of N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide presents several noteworthy structural features that define its chemical behavior and potential biological interactions. Understanding these features is crucial for predicting how this compound might interact with biological systems.

The backbone of the molecule consists of a 1,2-benzothiazine system, which is characterized by a benzene ring fused with a six-membered thiazine heterocycle. This core structure is a common scaffold found in various bioactive compounds and pharmaceutical agents. The specific 2lambda~6~ designation indicates that the sulfur atom in the thiazine ring is in a higher oxidation state, bearing two oxygen atoms as part of a sulfonyl (SO2) group.

At position 3 of the benzothiazine system, a carbothioamide group (C(=S)NH-) is attached, where the sulfur atom replaces the oxygen typically found in carboxamides. This thioamide functionality represents a significant structural element that can participate in hydrogen bonding and may contribute to the compound's potential biological activity. The nitrogen of this carbothioamide group is further substituted with a 3-chloro-4-fluorophenyl moiety, introducing halogen atoms that can influence both the electronic properties and lipophilicity of the molecule.

Functional Group Analysis

Table 2: Key Functional Groups and Their Characteristics

| Functional Group | Position | Potential Properties |

|---|---|---|

| Hydroxyl (-OH) | Position 4 of benzothiazine | Hydrogen bond donor, potential for improved solubility, possible site for metabolism |

| Sulfonyl (SO2) | Position 2 of benzothiazine | Electron-withdrawing, may enhance biological target binding, increases polarity |

| Carbothioamide (-C(=S)NH-) | Position 3 of benzothiazine | Hydrogen bond donor/acceptor, potential for metal coordination, possible bioisostere for amide groups |

| N-Methyl (-N-CH3) | Position 1 of benzothiazine | Prevents tautomerization, alters basicity of nitrogen, may influence metabolic stability |

| 3-Chloro-4-fluorophenyl | Attached to carbothioamide N | Increases lipophilicity, potential for halogen bonding, may enhance cell penetration |

The presence of these diverse functional groups creates a molecule with multiple potential binding sites and interaction points, which could explain its possible biological activity across various therapeutic domains.

| Spectroscopic Method | Expected Key Features |

|---|---|

| 1H NMR | Signals for aromatic protons (6.5-8.5 ppm), N-methyl singlet (~3.0-3.5 ppm), hydroxyl proton (variable, ~5.0-12.0 ppm), N-H of thioamide (8.0-10.0 ppm) |

| 13C NMR | Carbothioamide carbon (~180-195 ppm), aromatic carbons (115-160 ppm), hydroxyl-bearing carbon (~150-170 ppm), N-methyl carbon (~30-40 ppm) |

| IR Spectroscopy | O-H stretching (3200-3600 cm-1), N-H stretching (3100-3400 cm-1), C=S stretching (1050-1200 cm-1), S=O stretching (1300-1350 and 1120-1160 cm-1) |

| Mass Spectrometry | Molecular ion peak at m/z 398.9, fragmentation patterns involving loss of SO2, thioamide group, and halogen atoms |

Research Gaps and Future Directions

Despite the potential importance of N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide in medicinal chemistry and pharmaceutical research, significant knowledge gaps exist in the current literature. These gaps present opportunities for future research directions that could enhance our understanding of this compound and its potential applications.

Primary research needs include comprehensive biological screening to determine specific activity profiles against various targets, including microorganisms, cancer cell lines, and enzyme systems. Structure-activity relationship studies comparing this compound with structural analogs would provide valuable insights into the importance of specific functional groups for biological activity.

Additional research directions might include detailed investigations of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Crystallographic studies would offer precise insights into the three-dimensional structure, potentially facilitating computational studies of target binding and interaction mechanisms.

Synthetic methodologies focused on developing more efficient routes to this compound and structural analogs would support broader exploration of the benzothiazine scaffold in drug discovery. Furthermore, mechanistic studies to elucidate how this compound interacts with potential biological targets would contribute significantly to understanding its mode of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume